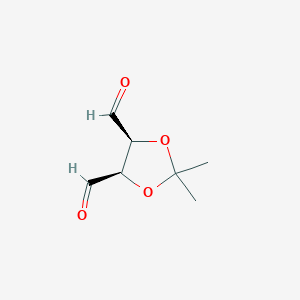
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMDO and is a versatile reagent that can be used in a variety of chemical reactions.
Mechanism Of Action
DMDO is a powerful oxidizing agent that can oxidize a wide range of functional groups. Its mechanism of action involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions. The reaction mechanism of DMDO is complex and depends on the specific reaction being carried out.
Biochemical And Physiological Effects
DMDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce oxidative stress. Further research is needed to determine the potential toxic effects of DMDO on living organisms.
Advantages And Limitations For Lab Experiments
DMDO has several advantages as a reagent in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a versatile reagent that can be used in a variety of reactions. However, DMDO has some limitations as well. It is a relatively expensive reagent and can be difficult to obtain in large quantities. It is also a powerful oxidizing agent that can be hazardous if not handled properly.
Future Directions
There are several future directions for research on DMDO. One area of interest is the development of new synthetic methods using DMDO as a reagent. Another area of interest is the study of the potential toxic effects of DMDO on living organisms. Additionally, the application of DMDO in the synthesis of new pharmaceuticals and natural products is an area of ongoing research. Overall, DMDO is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of DMDO involves the reaction of dimethyl hydrazine with glyoxal in the presence of a strong acid catalyst. This reaction results in the formation of DMDO, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of DMDO is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DMDO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the oxidation of alcohols, the epoxidation of olefins, and the synthesis of lactones. DMDO has also been used in the preparation of chiral building blocks and natural products.
properties
CAS RN |
146566-82-7 |
|---|---|
Product Name |
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChI Key |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Canonical SMILES |
CC1(OC(C(O1)C=O)C=O)C |
synonyms |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




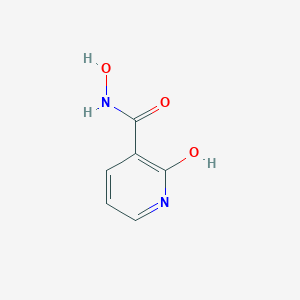
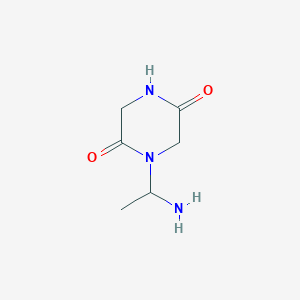
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

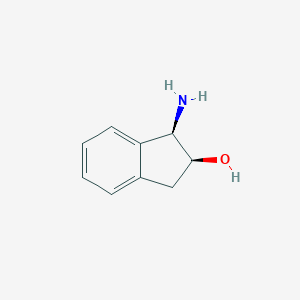
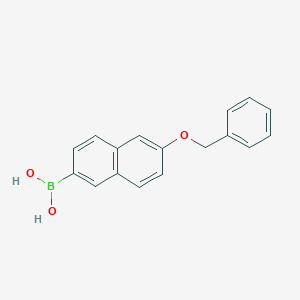
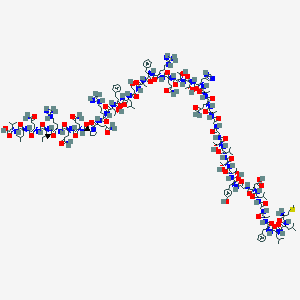
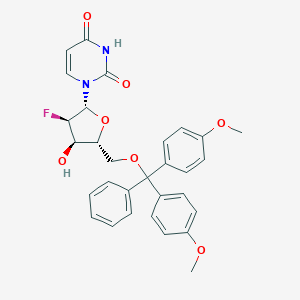
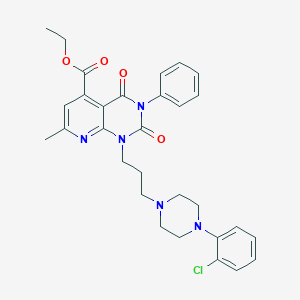
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
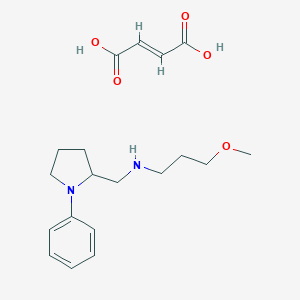

![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)